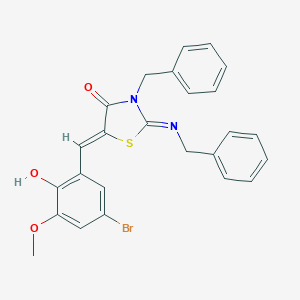![molecular formula C31H28N2O4S B302497 7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302497.png)
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, commonly known as DMEMB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMEMB belongs to the class of benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-ones, which have shown promising results in various biomedical applications.
作用機序
The mechanism of action of DMEMB is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in cancer cell growth and inflammation. DMEMB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
DMEMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. DMEMB has also been shown to have antioxidant effects and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of DMEMB is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. This makes it ideal for use in lab experiments. However, one limitation of DMEMB is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of DMEMB. One direction is to further understand its mechanism of action and optimize its therapeutic potential. Another direction is to study its effects on other diseases and conditions, such as cardiovascular disease and diabetes. In addition, the development of DMEMB derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
DMEMB can be synthesized using a multistep process, which involves the reaction of 2,5-dimethoxyaniline with ethyl 4-bromobenzoate to form 2,5-dimethoxy-N-ethylbenzamide. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-ethoxybenzaldehyde to form DMEMB.
科学的研究の応用
DMEMB has been extensively studied for its potential as a therapeutic agent in various biomedical applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. DMEMB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, DMEMB has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C31H28N2O4S |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(14E)-11-(2,5-dimethoxyphenyl)-14-[(4-ethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H28N2O4S/c1-4-37-21-12-9-19(10-13-21)17-27-30(34)33-29(25-18-22(35-2)14-16-26(25)36-3)24-15-11-20-7-5-6-8-23(20)28(24)32-31(33)38-27/h5-10,12-14,16-18,29H,4,11,15H2,1-3H3/b27-17+ |
InChIキー |
RIBSFNYSIVNNTB-WPWMEQJKSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)

![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)
![N-{3-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B302438.png)
![N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302440.png)